

Physicochemical properties of "N-Hydroxy-4-nitrobenzimidoyl chloride"

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Compound of Interest

Compound Name: *N-Hydroxy-4-nitrobenzimidoyl chloride*

Cat. No.: *B087114*

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An In-depth Technical Guide to N-Hydroxy-4-nitrobenzimidoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Hydroxy-4-nitrobenzimidoyl chloride, also known as p-nitrobenzohydroximoyl chloride, is a valuable reagent in organic synthesis, primarily recognized for its role as a stable precursor to a highly reactive intermediate. This technical guide provides a comprehensive overview of its physicochemical properties, synthesis, reactivity, and applications, with a focus on its utility in the construction of complex molecular architectures relevant to medicinal chemistry and materials science.

Physicochemical Properties

N-Hydroxy-4-nitrobenzimidoyl chloride is a solid at room temperature, with solubility in common organic solvents and insolubility in water.^[1] Its key physical and chemical properties are summarized in the table below.

Property	Value	Source
CAS Number	1011-84-3	[1][2][3][4][5][6][7]
Molecular Formula	C ₇ H ₅ ClN ₂ O ₃	[1][8]
Molecular Weight	200.58 g/mol	[1][6]
Appearance	White to light yellow powder/crystal	[3][4][5]
Melting Point	126-128 °C	[1]
Boiling Point (calculated)	376.6 ± 44.0 °C at 760 mmHg	[1]
Density (calculated)	1.5 ± 0.1 g/cm ³	[1]
pKa (calculated)	9.73 ± 0.70	[1]
Flash Point (calculated)	181.5 ± 28.4 °C	[1]
Solubility	Soluble in organic solvents (e.g., ethanol, methanol, chloroform); Insoluble in water.	[1]

Spectroscopic Data

While experimental NMR spectra are not readily available in the cited literature, the structural confirmation of **N-Hydroxy-4-nitrobenzimidoyl chloride** is typically achieved through a combination of spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

Based on the structure, the following are predicted NMR chemical shifts. The aromatic protons (H2, H3, H5, H6) would appear in the downfield region, with those closer to the electron-withdrawing nitro group being more deshielded. The hydroxyl proton would likely be a broad singlet. In the ¹³C NMR spectrum, the imidoyl carbon (C=N) would have a characteristic chemical shift, while the aromatic carbons would appear in the typical downfield region. The carbon atom attached to the nitro group (C4) would be significantly deshielded.[9]

Nucleus	Predicted Chemical Shift (ppm)
^1H	Aromatic protons (H2, H3, H5, H6): ~7.5 - 8.5 ppm; Hydroxyl proton (N-OH): Variable, broad singlet
^{13}C	Imidoyl carbon (C=N): ~140-150 ppm; Aromatic carbons: ~120-150 ppm; Carbon attached to nitro group (C4): Deshielded within the aromatic region

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule.

Functional Group	Vibration	Expected Wavenumber (cm^{-1})
O-H (in N-OH)	Stretching	3200 - 3600 (broad)
Aromatic C-H	Stretching	3000 - 3100
C=N (Imidoyl)	Stretching	1640 - 1690
NO_2 (asymmetric)	Stretching	1500 - 1560
NO_2 (symmetric)	Stretching	1335 - 1385
C-Cl	Stretching	600 - 800

Mass Spectrometry (MS)

In mass spectrometry, **N-Hydroxy-4-nitrobenzimidoyl chloride** is expected to exhibit a molecular ion peak ($[\text{M}]^+$) at m/z 200. Due to the presence of the chlorine atom, a characteristic isotopic peak ($[\text{M}+2]^+$) at m/z 202 with an intensity of approximately one-third of the molecular ion peak is anticipated.

Experimental Protocols

Synthesis of N-Hydroxy-4-nitrobenzimidoyl chloride

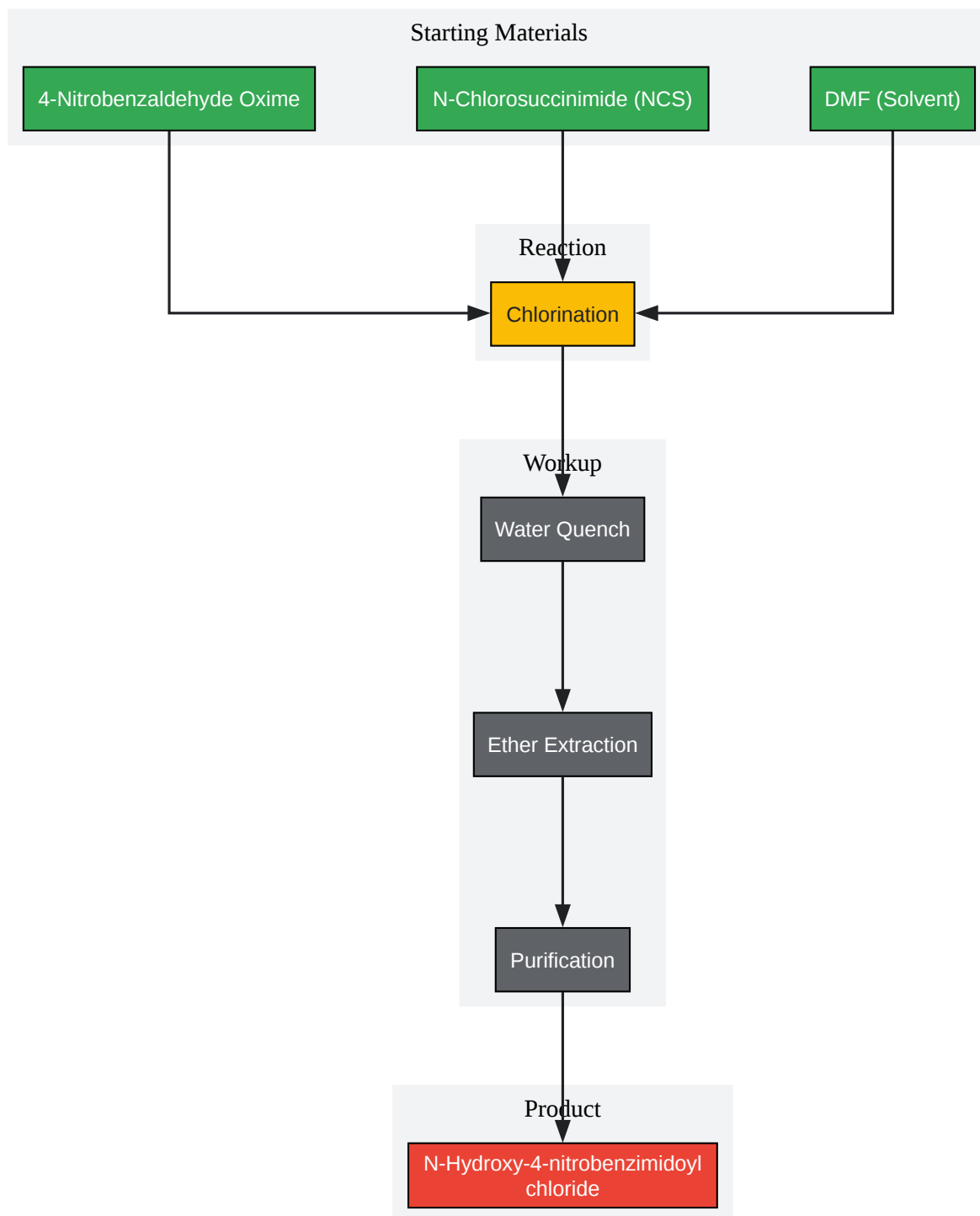
A common and effective method for the synthesis of **N-Hydroxy-4-nitrobenzimidoyl chloride** is the chlorination of the corresponding aldoxime using N-chlorosuccinimide (NCS).

Materials:

- 4-Nitrobenzaldehyde oxime
- N-Chlorosuccinimide (NCS)
- N,N-Dimethylformamide (DMF)
- Hydrochloric acid (concentrated, for initiation)
- Diethyl ether
- Water

Procedure:[[10](#)]

- Dissolve 4-nitrobenzaldehyde oxime (1 equivalent) in DMF.
- Add a catalytic amount of concentrated HCl to initiate the reaction.
- Slowly add NCS (1 equivalent) portion-wise to the solution, maintaining the temperature below 40°C.
- Stir the reaction mixture at room temperature overnight.
- Pour the reaction mixture into water and extract the product with diethyl ether.
- Wash the combined organic layers with water and brine.
- Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
- The crude product can be further purified by recrystallization.



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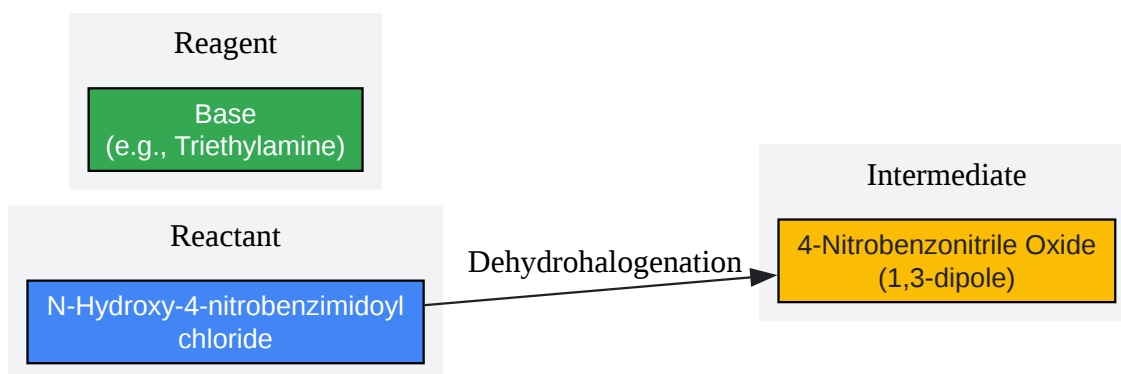
Synthesis Workflow

Reactivity and Applications

The primary synthetic utility of **N-Hydroxy-4-nitrobenzimidoyl chloride** lies in its function as a stable and easily handled precursor for the in situ generation of 4-nitrobenzonitrile oxide.[9] This highly reactive 1,3-dipole is not typically isolated due to its propensity to dimerize.

In Situ Generation of 4-Nitrobenzonitrile Oxide

The generation of 4-nitrobenzonitrile oxide is achieved through the dehydrohalogenation of **N-Hydroxy-4-nitrobenzimidoyl chloride** in the presence of a non-nucleophilic base, such as triethylamine.

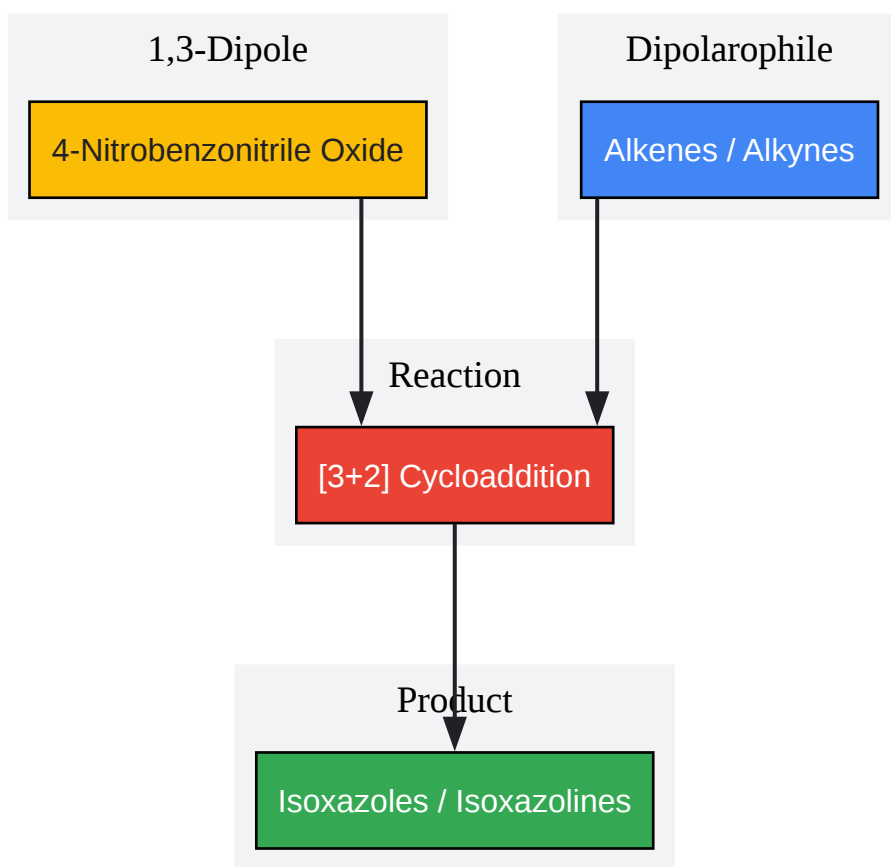


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Generation of Nitrile Oxide

1,3-Dipolar Cycloaddition Reactions

4-Nitrobenzonitrile oxide readily undergoes [3+2] cycloaddition reactions with a variety of dipolarophiles, such as alkenes and alkynes. This powerful transformation provides a direct route to a wide range of five-membered heterocyclic compounds, including isoxazoles and isoxazolines, which are important scaffolds in medicinal chemistry.[9]



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1,3-Dipolar Cycloaddition

Safety and Handling

N-Hydroxy-4-nitrobenzimidoyl chloride is an irritant and should be handled with appropriate personal protective equipment, including gloves and safety glasses.^[1] It is recommended to work in a well-ventilated fume hood. The compound should be stored in a cool, dry place away from moisture.

Conclusion

N-Hydroxy-4-nitrobenzimidoyl chloride is a versatile and important reagent in organic synthesis. Its stability and ease of handling make it an excellent precursor for the in situ generation of 4-nitrobenzonitrile oxide, a powerful intermediate for the construction of nitrogen-

and oxygen-containing heterocycles. This guide provides essential information for researchers and scientists to effectively and safely utilize this compound in their synthetic endeavors.

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